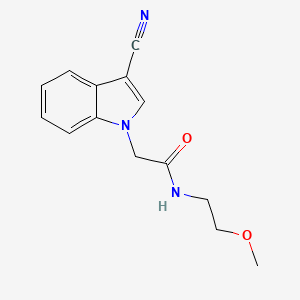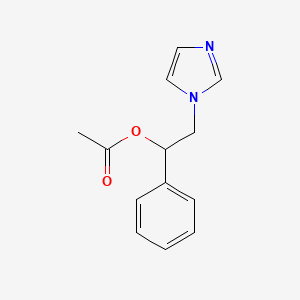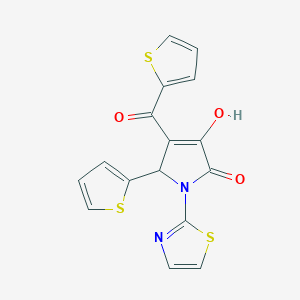![molecular formula C14H22N2O3 B11507387 4-[4,4-dimethyl-2-(methylamino)-6-oxocyclohex-1-en-1-yl]-N-methyl-4-oxobutanamide](/img/structure/B11507387.png)
4-[4,4-dimethyl-2-(methylamino)-6-oxocyclohex-1-en-1-yl]-N-methyl-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4,4-dimethyl-2-(methylamino)-6-oxocyclohex-1-en-1-yl]-N-methyl-4-oxobutanamide is a complex organic compound with a unique structure that includes a cyclohexene ring, multiple methyl groups, and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,4-dimethyl-2-(methylamino)-6-oxocyclohex-1-en-1-yl]-N-methyl-4-oxobutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the methylamino group: This step often involves the use of methylamine in the presence of a suitable catalyst.
Oxidation and reduction steps: These steps are necessary to introduce the oxo groups and to achieve the desired oxidation state of the compound.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can help in achieving higher yields and better control over reaction conditions. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-[4,4-dimethyl-2-(methylamino)-6-oxocyclohex-1-en-1-yl]-N-methyl-4-oxobutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify the existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the amide and methylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-[4,4-dimethyl-2-(methylamino)-6-oxocyclohex-1-en-1-yl]-N-methyl-4-oxobutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 4-[4,4-dimethyl-2-(methylamino)-6-oxocyclohex-1-en-1-yl]-N-methyl-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethylaminorex: A psychostimulant with a similar core structure but different functional groups.
4-Methylaminoantipyrine: An analgesic and antipyretic compound with a related structure.
2-amino-4,6-dimethoxypyrimidine: A compound used in the synthesis of pesticides and pharmaceuticals.
Uniqueness
4-[4,4-dimethyl-2-(methylamino)-6-oxocyclohex-1-en-1-yl]-N-methyl-4-oxobutanamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C14H22N2O3 |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
(4Z)-4-(4,4-dimethyl-2-methylimino-6-oxocyclohexylidene)-4-hydroxy-N-methylbutanamide |
InChI |
InChI=1S/C14H22N2O3/c1-14(2)7-9(15-3)13(11(18)8-14)10(17)5-6-12(19)16-4/h17H,5-8H2,1-4H3,(H,16,19)/b13-10-,15-9? |
InChI Key |
MMPOHZLFWNGNHH-FVWBWRLTSA-N |
Isomeric SMILES |
CC1(CC(=NC)/C(=C(\CCC(=O)NC)/O)/C(=O)C1)C |
Canonical SMILES |
CC1(CC(=NC)C(=C(CCC(=O)NC)O)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]-4-(trifluoromethyl)benzamide](/img/structure/B11507307.png)
![4-[(methoxycarbonyl)amino]tetrahydrothiophen-3-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate](/img/structure/B11507314.png)
![2-({[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile](/img/structure/B11507316.png)


![N-[4-[4-(2-methyl-thiazol-4-ylmethyl)-piperazine-1-sulfonyl]-phenyl]-acetamide](/img/structure/B11507336.png)
![5-(1,3-benzodioxol-5-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11507340.png)

![8-[(2E)-1-(4-methoxy-3-nitrobenzyl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11507374.png)
![Ethyl 4-[2-(4-ethoxyphenyl)-3-(4-methoxyphenoxy)-4-oxoazetidin-1-yl]benzoate](/img/structure/B11507380.png)

![3-fluoro-N-(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B11507384.png)
![N~2~-[(5-amino-1H-tetrazol-1-yl)acetyl]-N,N~2~-bis(4-methoxyphenyl)isovalinamide](/img/structure/B11507388.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-1-(2-methylpropyl)-1H-benzimidazole](/img/structure/B11507393.png)
